molecular formula C16H19BrN4 B6460876 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2548999-12-6

2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

Cat. No. B6460876
CAS RN: 2548999-12-6
M. Wt: 347.25 g/mol
InChI Key: AGQUWLRDKVHRHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, like the compound , has been a topic of recent research . Various methods have been explored, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like HRMS, IR, 1H, and 13C NMR experiments . These techniques help in confirming the structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like mass spectra, IR, and NMR . These techniques provide information about the compound’s molecular weight, functional groups, and atomic-level structure .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have shown to have affinity with alpha1-adrenergic receptors . This interaction could potentially be used for the treatment of various neurological conditions .

Future Directions

The compound “2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” and similar compounds have potential applications in the pharmaceutical industry. Future research could focus on exploring these applications further, particularly their antibacterial, anti-inflammatory, and antifungal activities. Additionally, their potential use in the treatment of neurological conditions could be a promising area of study .

properties

IUPAC Name

2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQUWLRDKVHRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine

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